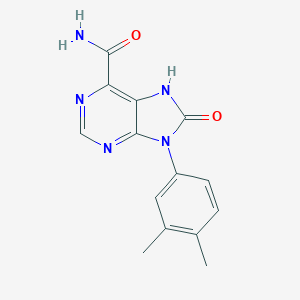

9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with a 3,4-dimethylphenyl group, an oxo group at the 8th position, and a carboxamide group at the 6th position. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amides to amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antiviral properties. For instance, research has demonstrated that modifications to the purine core can enhance the efficacy of compounds against viruses such as HIV. Specifically, 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment protocols .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. Such inhibition can be critical in understanding metabolic pathways and developing therapeutic strategies for diseases related to nucleotide imbalances .

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable in identifying targets for drug development .

Formulation Development

The compound is being explored for use in solid oral dosage forms such as tablets and capsules. Patent US8052995B2 discusses formulations that incorporate this compound to enhance bioavailability and therapeutic effectiveness .

Drug Delivery Systems

Innovative drug delivery systems are being developed using this compound to improve the pharmacokinetics of existing drugs. These systems aim to achieve targeted delivery and controlled release profiles, thereby enhancing therapeutic outcomes while minimizing side effects .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

9-(3,4-dimethylphenyl)-N,N,7-triethyl-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide: This compound shares a similar purine structure but with additional ethyl and phenyl groups.

Other Purine Derivatives: Compounds like caffeine and theobromine also belong to the purine family and exhibit similar structural features.

Uniqueness

What sets 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties

Actividad Biológica

9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the purine class, characterized by a fused bicyclic structure containing a pyrimidine and imidazole ring. Its molecular formula is C13H13N5O2, and it has a molecular weight of 273.28 g/mol. The presence of the 3,4-dimethylphenyl group contributes to its hydrophobic character, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including methyltransferases.

- Antimicrobial Properties : Some findings indicate potential activity against bacterial strains.

The biological activity of this compound is thought to involve:

- Enzyme Binding : It may bind to active sites on enzymes, altering their function. For instance, it has shown potential as a DOT1L inhibitor, which is crucial in the context of leukemia treatment .

- DNA Interaction : The compound may interact with DNA, leading to strand breaks and subsequent cytotoxicity in cancer cells .

Case Studies

- Inhibition of DOT1L : A study demonstrated that this compound effectively inhibits DOT1L in vitro. The binding affinity was assessed using structure-based virtual screening techniques, revealing significant interactions with the enzyme's active site .

- Antitumor Efficacy : In vitro assays on various cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The IC50 values ranged from 10 to 30 µM across different cell lines .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Propiedades

IUPAC Name |

9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-7-3-4-9(5-8(7)2)19-13-11(18-14(19)21)10(12(15)20)16-6-17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXPGKUIGNMCQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.